(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
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Overview
Description
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, also known as N-acetylneuraminic acid, is a sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition, signaling, and immune response. N-acetylneuraminic acid is commonly found in glycoproteins and glycolipids on cell surfaces, contributing to various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with simple sugars such as D-mannose or D-glucose.
Formation of Intermediates: These sugars undergo a series of chemical reactions, including oxidation, reduction, and amination, to form key intermediates.
Cyclization and Functionalization: The intermediates are then cyclized and functionalized to introduce the amino and hydroxyl groups, resulting in the final product.
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often employs microbial fermentation using genetically engineered bacteria or yeast strains. These microorganisms are optimized to produce high yields of the compound through metabolic engineering and fermentation process optimization.
Chemical Reactions Analysis
Types of Reactions
N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include keto acids, reduced derivatives, and substituted sialic acid analogs, each with distinct biological and chemical properties.
Scientific Research Applications
N-acetylneuraminic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions, viral entry mechanisms, and immune responses.
Medicine: It is investigated for its potential therapeutic applications in treating viral infections, cancer, and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, nutraceuticals, and cosmetics due to its bioactive properties.
Mechanism of Action
N-acetylneuraminic acid exerts its effects through interactions with specific molecular targets, such as sialic acid-binding lectins and receptors on cell surfaces. These interactions can modulate cellular signaling pathways, immune responses, and pathogen recognition. The compound’s ability to mimic natural sialic acids allows it to interfere with viral entry and immune evasion mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-glycolylneuraminic acid: Another sialic acid derivative with an additional hydroxyl group.
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A simpler sialic acid analog lacking the amino group.
Uniqueness
N-acetylneuraminic acid is unique due to its specific structural features, such as the presence of an acetamido group and multiple hydroxyl groups, which confer distinct biological activities. Its role in cellular recognition and signaling makes it a critical component in various physiological and pathological processes.
Properties
CAS No. |
114-04-5 |
---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C9H17NO8/c10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h3,5-8,11-12,14-16H,1-2,10H2,(H,17,18)/t3-,5+,6+,7+,8+/m0/s1 |
InChI Key |
BQINXKOTJQCISL-GRCPKETISA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Synonyms |
(2R,4R,5R,6R)-5-amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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